2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H24BNO2 and its molecular weight is 261.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediate Use
- Synthesis of Biologically Active Compounds : This compound has been utilized as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields significant results (Kong et al., 2016).
Structural Analysis and Properties
- Crystal Structure and DFT Studies : The molecular structures of compounds containing this chemical have been confirmed through various methods like FTIR, NMR spectroscopy, and mass spectrometry. Studies also include X-ray diffraction and conformational analysis using density functional theory (DFT). These studies aid in understanding the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactivity and Stability
- Understanding Chemical Reactivity : Research on pyridin-2-ylboron derivatives, including this compound, has helped in understanding structural differences and their impact on chemical reactivity and stability. These insights are crucial for developing new chemical reactions and compounds (Sopková-de Oliveira Santos et al., 2003).
Applications in Materials Science
- Development of Deeply Colored Polymers : The compound has been used in the synthesis of polymers with specific properties like color and solubility. Such polymers find applications in materials science and engineering (Welterlich et al., 2012).
Nanoparticle Formation and Fluorescence
- Formation of Bright Fluorescent Nanoparticles : It has been employed in the creation of fluorescent nanoparticles, showcasing its potential in the field of nanotechnology and imaging (Fischer et al., 2013).
Catalysis and Chemical Reactions
- Role in Suzuki Coupling Reactions : The compound plays a significant role in facilitating Suzuki coupling reactions, which are essential in organic chemistry for creating various chemical bonds and structures (Bethel et al., 2012).
Potential in Drug Development
- Lead Selection in Malaria Treatment : A study highlighted the structure-activity relationship studies of related compounds for preclinical development in malaria treatment, demonstrating its potential utility in drug development (Chavchich et al., 2016).
Properties
IUPAC Name |
2-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)12-10-11(8-9-17-12)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVUJKCTIFASAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.